5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Overview
Description
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is an organic compound with the molecular formula C15H19NO6 and a molecular weight of 309.314 g/mol . This compound is characterized by its complex structure, which includes an ethoxy group, a keto group, and a phenylmethoxycarbonylamino group attached to a pentanoic acid backbone . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves several steps. One common synthetic route includes the reaction of ethyl 4-aminobutanoate with benzyl chloroformate to form an intermediate compound, which is then oxidized to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can be compared with similar compounds such as:
Ethyl 4-aminobutanoate: A precursor in its synthesis, which lacks the phenylmethoxycarbonylamino group.
Benzyl chloroformate: Another precursor, which is used to introduce the phenylmethoxycarbonylamino group.
Other substituted pentanoic acids: Compounds with similar backbones but different substituents, which may have different chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYYJMIBOQAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303397 | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}-5-ethoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-81-1 | |
Record name | NSC169173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}-5-ethoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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